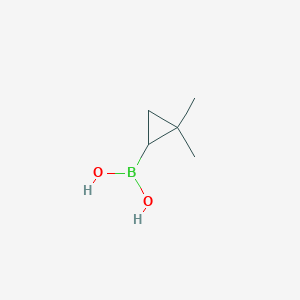(2,2-Dimethylcyclopropyl)boronic acid
CAS No.: 1089708-34-8
Cat. No.: VC8046593
Molecular Formula: C5H11BO2
Molecular Weight: 113.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1089708-34-8 |
|---|---|
| Molecular Formula | C5H11BO2 |
| Molecular Weight | 113.95 g/mol |
| IUPAC Name | (2,2-dimethylcyclopropyl)boronic acid |
| Standard InChI | InChI=1S/C5H11BO2/c1-5(2)3-4(5)6(7)8/h4,7-8H,3H2,1-2H3 |
| Standard InChI Key | JKKPTKXTGDWIQJ-UHFFFAOYSA-N |
| SMILES | B(C1CC1(C)C)(O)O |
| Canonical SMILES | B(C1CC1(C)C)(O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of (2,2-dimethylcyclopropyl)boronic acid consists of a cyclopropane ring with two methyl groups at the 2-position and a boronic acid (-B(OH)₂) moiety. The SMILES notation B(C1CC1(C)C)(O)O and InChIKey JKKPTKXTGDWIQJ-UHFFFAOYSA-N uniquely define its stereochemistry. Cyclopropane’s ring strain (approximately 27.5 kcal/mol) and the electron-withdrawing boronic acid group influence its reactivity, enabling participation in Suzuki-Miyaura couplings .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁BO₂ | |
| Molecular Weight | 113.95 g/mol | |
| SMILES | B(C1CC1(C)C)(O)O | |
| InChIKey | JKKPTKXTGDWIQJ-UHFFFAOYSA-N | |
| CAS Registry (Primary) | 1089708-34-8 |
Synthesis and Derivatives
Pinacol Ester Derivative
The pinacol ester (2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; C₁₁H₂₁BO₂) is a stabilized form with improved shelf life. Key properties include:
Table 2: Comparative Properties of Boronic Acid and Pinacol Ester
| Property | Boronic Acid | Pinacol Ester |
|---|---|---|
| Molecular Formula | C₅H₁₁BO₂ | C₁₁H₂₁BO₂ |
| Molecular Weight | 113.95 g/mol | 196.09 g/mol |
| Stability | Air-sensitive | Air-stable |
| Typical Use | Intermediate | Coupling reagent |
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The compound’s boron group facilitates cross-coupling with aryl halides, forming biaryl structures essential in drug discovery. For example:
.
Patent Activity
WIPO patents (e.g., PUPVNLBMNHIDFS-UHFFFAOYSA-N) highlight its use in synthesizing kinase inhibitors and agrochemicals . Specific applications include:
-
Materials Science: Building block for conjugated polymers.
Physical and Spectral Properties
Predicted Collision Cross-Section (CCS)
Mass spectrometry data for the boronic acid reveals CCS values across adducts:
Table 3: CCS Values for (2,2-Dimethylcyclopropyl)boronic Acid
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 115.09249 | 123.6 |
| [M+Na]⁺ | 137.07443 | 135.1 |
| [M-H]⁻ | 113.07793 | 130.6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume